molecular formula C12H9FN2O2 B1406514 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde CAS No. 1623144-45-5

5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde

Cat. No. B1406514
CAS RN: 1623144-45-5
M. Wt: 232.21 g/mol
InChI Key: WNLOELXKLOGWRE-UHFFFAOYSA-N
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Description

5’-Fluoro-2’-methoxy-[3,4’-bipyridine]-6-carbaldehyde is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.2 . It is a derivative of bipyridine, which is a class of compounds known for their interesting electronic properties and wide use in coordination chemistry .


Molecular Structure Analysis

The molecular structure of 5’-Fluoro-2’-methoxy-[3,4’-bipyridine]-6-carbaldehyde consists of a bipyridine core with a fluoro group at the 5’ position and a methoxy group at the 2’ position . The presence of these functional groups can significantly influence the compound’s physical and chemical properties, as well as its reactivity .

Scientific Research Applications

Fluorogenic Aldehyde Applications

The compound has been part of studies exploring new fluorogenic aldehydes with a 1,2,3-triazole moiety, which is useful for monitoring the progress of aldol reactions. The unique structure of such aldehydes allows for significant fluorescence changes under specific conditions, indicating potential applications in monitoring chemical reactions and possibly in sensor technology (Guo & Tanaka, 2009).

Photophysical Property Studies

Studies have been conducted on similar compounds to understand the influence of fluorine atoms on the reactivity and photophysical properties of organic compounds. Specifically, research on 5-aryl-2,2′-bipyridines bearing a (poly)fluorine-containing aniline residue at position C6 has shown that the fluorine atoms can significantly affect the emission properties and quantum yields of these compounds, hinting at applications in materials science and photonics (Kopchuk et al., 2020).

Synthesis and Structural Analysis

Various studies have focused on the synthesis of compounds related to 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde. These studies often explore the structural features and the potential of these compounds to form complex structures with metal ions. For instance, the templating of chiral Schiff base ligands to suit the needs of specific metal ions has been explored, indicating potential applications in the development of new materials or catalysts (Constable et al., 2010).

properties

IUPAC Name

5-(5-fluoro-2-methoxypyridin-4-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c1-17-12-4-10(11(13)6-15-12)8-2-3-9(7-16)14-5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLOELXKLOGWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C2=CN=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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